2-Propanol, 1,3-bis(1-naphthalenyloxy)-

Beschreibung

BenchChem offers high-quality 2-Propanol, 1,3-bis(1-naphthalenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1,3-bis(1-naphthalenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

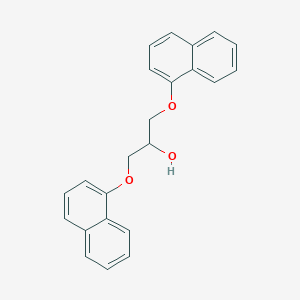

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dinaphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O3/c24-19(15-25-22-13-5-9-17-7-1-3-11-20(17)22)16-26-23-14-6-10-18-8-2-4-12-21(18)23/h1-14,19,24H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZXCEVVANTTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(COC3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345256 | |

| Record name | 2-Propanol, 1,3-bis(1-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17216-10-3, 12216-10-3 | |

| Record name | 1,3-Bis(1-naphthalenyloxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17216-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(1-naphthalenyloxy)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017216103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1,3-bis(1-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propranolol EP Impurity C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(1-NAPHTHALENYLOXY)-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC9MT748YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, a significant compound often identified as a process impurity in the manufacturing of the beta-blocker Propranolol. This document details a robust synthetic route based on the Williamson ether synthesis, offering field-proven insights into the causality behind experimental choices. Furthermore, it establishes a self-validating system of characterization protocols, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, to ensure the structural integrity and purity of the synthesized compound. This guide is intended for researchers, scientists, and drug development professionals requiring a practical and scientifically grounded understanding of this molecule.

Introduction: Chemical Identity and Significance

2-Propanol, 1,3-bis(1-naphthalenyloxy)- is a bis-aromatic ether derivative of propanol. Its chemical structure is defined by a central 2-propanol core, with the hydroxyl groups at positions 1 and 3 substituted with 1-naphthalenyloxy moieties.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and analysis.[1][2][3]

| Property | Value | Source |

| IUPAC Name | 1,3-bis(naphthalen-1-yloxy)propan-2-ol | [2] |

| Synonyms | 1,3-Bis(1-naphthoxy)-2-propanol, Propranolol Impurity C | [2][4] |

| CAS Number | 17216-10-3 | [1][2] |

| Molecular Formula | C₂₃H₂₀O₃ | [1][2][3] |

| Molecular Weight | 344.4 g/mol | [1][2] |

| Physical State | Solid (at STP) | |

| Solubility | Soluble in acetone, methanol, ethanol, and toluene.[1] |

Scientific and Pharmaceutical Relevance

The primary significance of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- lies in its status as a known impurity and reference standard in the synthesis of Propranolol.[2] Propranolol, a widely used beta-blocker, is synthesized from 1-naphthol and features a related 1-(naphthalenyloxy)-2-propanol structure.[5][6] The formation of the title compound as a byproduct is a critical process parameter to monitor and control during drug manufacturing to ensure the final product's purity and safety. Understanding its synthesis and spectral characteristics is therefore essential for analytical method development, impurity profiling, and regulatory compliance in the pharmaceutical industry.

Synthesis Methodology: A Guided Approach

The synthesis of this asymmetrical ether is most effectively achieved via the Williamson ether synthesis, a reliable and versatile method for forming the C-O-C ether linkage.[7][8]

Retrosynthetic Analysis and Strategy

The logical approach to constructing the target molecule involves forming two ether bonds from a central three-carbon scaffold. The Williamson ether synthesis is ideally suited for this, involving the reaction of a nucleophilic alkoxide with an electrophilic alkyl halide.[9][10] Our strategy employs 1-naphthol as the source of the aromatic nucleophile and epichlorohydrin as the three-carbon electrophile, which provides the propanol backbone. A similar, well-established protocol is used for the synthesis of 1,3-bis(benzyloxy)-2-propanol, validating this strategic choice.[11]

Reaction Mechanism and Rationale

The synthesis proceeds in two key nucleophilic substitution (Sₙ2) steps.

-

Deprotonation: 1-naphthol is deprotonated by a strong base, such as sodium hydroxide (NaOH), to form the sodium 1-naphthoxide salt. This step is critical as it generates a potent oxygen-centered nucleophile, which is necessary to attack the electrophilic carbon centers.[10][12]

-

Nucleophilic Attack: The reaction of two equivalents of the 1-naphthoxide with a suitable dielectrophile, such as 1,3-dichloro-2-propanol, results in a double displacement to form the final product. The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon atom, displacing the halide leaving group in a single, concerted step.[7]

The overall synthesis pathway is illustrated below.

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation of Naphthoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2.0 equivalents of 1-naphthol in anhydrous ethanol. To this solution, add 2.2 equivalents of crushed sodium hydroxide pellets. The choice of NaOH is a cost-effective and efficient base for deprotonating the phenolic hydroxyl group.[9]

-

Reaction Initiation: Gently heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium 1-naphthoxide salt. The solution will typically change color, indicating salt formation.

-

Addition of Electrophile: To the refluxing solution, add 1.0 equivalent of 1,3-dichloro-2-propanol dropwise over 15 minutes. The use of a dichlorinated propanol provides two electrophilic sites for the double substitution.

-

Reaction and Monitoring: Maintain the mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 1-naphthol.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into an equal volume of cold deionized water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with diethyl ether. Diethyl ether is chosen for its low boiling point and excellent solubilization of the organic product.[12]

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous NaOH (to remove any unreacted 1-naphthol) and then with a saturated sodium chloride solution (brine) to remove residual water.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified 2-Propanol, 1,3-bis(1-naphthalenyloxy)-.

Structural Elucidation and Characterization

A multi-technique analytical approach is required to unambiguously confirm the structure and assess the purity of the synthesized compound.

Analytical Workflow

The logical flow for characterization ensures that each technique provides complementary information, leading to a comprehensive structural confirmation.

Caption: Workflow for the analytical characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through its fragmentation patterns.

-

Expected Data: For high-resolution mass spectrometry (HRMS), the protonated molecular ion [M+H]⁺ is expected at an m/z corresponding to the exact mass of C₂₃H₂₁O₃⁺.

-

Fragmentation: Key fragment ions would likely arise from the cleavage of the ether C-O bonds, resulting in ions corresponding to the naphthoxy group and the propanol backbone.

| Ion Species | Calculated m/z | Interpretation |

| [M]⁺ | 344.14 | Molecular Ion |

| [M+H]⁺ | 345.15 | Protonated Molecular Ion |

| [M+Na]⁺ | 367.13 | Sodium Adduct |

| [C₁₀H₇O]⁺ | 143.05 | Naphthoxy Fragment |

(Note: m/z values are monoisotopic)[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum will confirm the arrangement of hydrogen atoms. The two naphthalene systems are chemically equivalent, simplifying the aromatic region.

-

Aromatic Region (δ ~7.2-8.2 ppm): A complex series of multiplets corresponding to the 14 aromatic protons on the two naphthalene rings.

-

Methine Proton (δ ~4.0-4.5 ppm): A multiplet corresponding to the CH-OH proton on the propanol backbone.

-

Methylene Protons (δ ~4.2-4.4 ppm): A multiplet corresponding to the two sets of CH₂ protons adjacent to the ether linkages.

-

Hydroxyl Proton (δ ~2.0-3.0 ppm): A broad singlet for the OH proton, which may exchange with D₂O.[14]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons (δ ~105-155 ppm): Multiple signals corresponding to the carbons of the naphthalene rings.

-

Methine Carbon (δ ~70 ppm): Signal for the CH-OH carbon.

-

Methylene Carbons (δ ~70-75 ppm): Signal for the two equivalent CH₂ carbons.

-

A reference spectrum is available through spectral databases.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Interpretation: The presence of a hydroxyl group and the aromatic ether linkages are the most diagnostic features.

-

Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3550-3200 (broad) | O-H Stretch | Alcohol (-OH) |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250-1200 | C-O Stretch | Aryl Ether |

(Reference IR data for propanol shows a characteristic broad O-H stretch)[15][16]

Conclusion

This guide has detailed a logical and verifiable pathway for the synthesis and characterization of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-. By employing the Williamson ether synthesis, a reliable and scalable production method is established. The subsequent analytical workflow, combining MS, NMR, and IR spectroscopy, provides a robust system for confirming the molecular structure and ensuring the compound's purity. This comprehensive approach is critical for professionals in drug development and quality control who encounter this molecule as a significant process-related impurity.

References

-

National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Bis(1-naphthalenyloxy)-2-propanol. In PubChem Compound Database. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1,3-BIS(1-NAPHTHALENYLOXY)-2-PROPANOL. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,3-bis(1-naphthalenyloxy)-2-propanol (C23H20O3). Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propranolol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical FTIR spectrum obtained from 2-propanol reagent. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). 1,3-BIS(1-NAPHTHALENYLOXY)-2-PROPANOL. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-propanol. Retrieved from [Link]

Sources

- 1. 1,3-Bis(1-naphthalenyloxy)-2-propanol | 17216-10-3 | SAA21610 [biosynth.com]

- 2. 1,3-Bis(1-naphthalenyloxy)-2-propanol | C23H20O3 | CID 603039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 1,3-BIS(1-NAPHTHALENYLOXY)-2-PROPANOL [drugfuture.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Propranolol [webbook.nist.gov]

- 7. byjus.com [byjus.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Khan Academy [khanacademy.org]

- 11. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

- 13. PubChemLite - 1,3-bis(1-naphthalenyloxy)-2-propanol (C23H20O3) [pubchemlite.lcsb.uni.lu]

- 14. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Structural Elucidation of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, a molecule of interest in pharmaceutical analysis, particularly as a known impurity of Propranolol.[1][2] In the absence of publicly available, experimentally derived spectra, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to serve as a foundational resource for scientists engaged in the identification, characterization, and quality control of related pharmaceutical compounds. We will explore the causality behind expected spectral features, outline self-validating experimental protocols for data acquisition, and provide visual aids to deconstruct the molecule's structural and fragmentation patterns.

Introduction: The Analytical Imperative

2-Propanol, 1,3-bis(1-naphthalenyloxy)- (IUPAC name: 1,3-dinaphthalen-1-yloxypropan-2-ol) is a symmetrical ether-alcohol with the molecular formula C₂₃H₂₀O₃ and a molecular weight of 344.4 g/mol .[1][3] Its structure is defined by a central propan-2-ol backbone flanked by two 1-naphthalenyloxy moieties linked via ether bonds at the 1 and 3 positions. The significance of this compound often arises in the context of synthetic chemistry and pharmaceutical quality control, where it is recognized as a process-related impurity in the synthesis of the beta-blocker Propranolol.[2]

The unambiguous identification and quantification of such impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Spectroscopic techniques are the cornerstone of this process, providing a non-destructive means to obtain a detailed molecular fingerprint. This guide offers an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing researchers with a reliable reference for its characterization.

Molecular Structure and Predicted Spectroscopic Profile

A thorough understanding of the molecule's structure is a prerequisite for interpreting its spectroscopic output. The key features—two bulky, electron-rich naphthalene rings, flexible ether linkages, and a central secondary alcohol—each impart distinct and predictable characteristics to the spectra.

Molecular Structure Analysis

The molecule possesses a plane of symmetry bisecting the C2 carbon of the propanol unit. This symmetry element is crucial for NMR analysis, as it renders the two naphthalenyloxy groups and the two methylene (-CH₂-) groups chemically equivalent, thereby simplifying the expected spectra.

Caption: Molecular structure of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex in the aromatic region but relatively simple in the aliphatic region. The chemical equivalence of the two halves of the molecule simplifies the overall pattern.

Table 1: Predicted ¹H NMR Spectral Data

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Naphthyl-H (aromatic) | 7.2 – 8.2 | Multiplets (m) | 14H | The 14 aromatic protons on the two naphthalene rings will produce a series of complex, overlapping multiplets due to spin-spin coupling. Protons in different positions on the ring experience varied shielding effects. |

| CH-OH (C2-H) | ~ 4.4 – 4.6 | Pentet (p) | 1H | This methine proton is coupled to the four adjacent, chemically equivalent methylene protons (two on C1, two on C3), resulting in a pentet (n+1 rule, where n=4). It is deshielded by the adjacent hydroxyl and two ether oxygen atoms. |

| O-CH₂ (C1-H, C3-H) | ~ 4.3 – 4.5 | Doublet (d) | 4H | These four methylene protons are chemically equivalent due to molecular symmetry. They are coupled only to the C2-H proton, resulting in a doublet. Their position is downfield due to the deshielding effect of the adjacent ether oxygen. |

| O-H | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and will exchange with D₂O. |

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, the 23 carbon atoms will give rise to only 12 distinct signals in the broadband-decoupled ¹³C NMR spectrum (10 for the aromatic carbons, 2 for the aliphatic carbons).

Table 2: Predicted ¹³C NMR Spectral Data

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Naphthyl C-O (quaternary) | 154 – 156 | The aromatic carbon directly attached to the ether oxygen is significantly deshielded. |

| Naphthyl C (quaternary) | 134 – 136 | Quaternary carbons at the ring junctions of the naphthalene system. |

| Naphthyl CH (aromatic) | 105 – 130 | The remaining eight unique aromatic CH carbons will appear in this characteristic region. |

| CH -OH (C2) | ~ 71 – 73 | The secondary alcohol carbon is deshielded by the hydroxyl group. |

| O-CH₂ (C1, C3) | ~ 69 – 71 | The methylene carbons are deshielded by the adjacent ether oxygen atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum is a direct reflection of the vibrational modes of the chemical bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| ~ 3600 - 3200 | O-H stretch (broad) | Secondary Alcohol | The broadness of this peak is a classic indicator of hydrogen bonding from the hydroxyl group. |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Naphthalene C-H | Stretching vibrations of sp² hybridized C-H bonds. |

| ~ 2980 - 2850 | C-H stretch (aliphatic) | Propanol C-H | Stretching vibrations of sp³ hybridized C-H bonds from the -CH₂- and -CH- groups. |

| ~ 1600, ~1580, ~1510 | C=C stretch (aromatic) | Naphthalene Ring | These characteristic absorptions arise from the stretching of the carbon-carbon double bonds within the aromatic rings. |

| ~ 1270 - 1230 | C-O-C stretch (aryl ether) | Aryl-Alkyl Ether | Asymmetric stretching of the Ar-O-C bond is typically strong and found in this region. |

| ~ 1120 - 1080 | C-O stretch (secondary alcohol) | C-OH | Stretching of the carbon-oxygen single bond of the secondary alcohol. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Predicted Mass Spectrum

For Electron Ionization (EI), the molecular ion peak is expected at m/z 344, corresponding to the molecular weight of the compound. The fragmentation pattern will be dominated by cleavage of the ether bonds, which are typically the most labile sites.

-

Molecular Ion (M⁺): m/z = 344

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen of the alcohol is possible but less favored than ether bond cleavage.

-

Ether Bond Cleavage: The most probable fragmentation involves the cleavage of the C-O bond between the propanol backbone and a naphthalenyloxy group. This can lead to two primary fragment ions:

-

Naphthyloxy radical loss: [M - C₁₀H₇O]⁺ at m/z 201.

-

Formation of the naphthyloxy cation: [C₁₀H₇O]⁺ at m/z 143, which would likely be a very stable and thus abundant ion.

-

-

Loss of a Naphthol: Neutral loss of naphthol (C₁₀H₈O) through rearrangement is also possible, leading to an ion at m/z 200.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Standard Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following self-validating protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for ensuring the observation of the hydroxyl proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is crucial for resolving the complex aromatic region.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Self-Validation: The integrated peak areas should correspond to the proton ratios predicted in Table 1 (14:1:4:1).

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Self-Validation: The number of observed signals should match the predicted count of 12, confirming the molecule's symmetry.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Phase and baseline correct the spectrum for accurate integration and peak picking.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient. Place a small amount of the neat solid directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Acquire the sample spectrum over the standard mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 32-64) to improve the signal-to-noise ratio.

-

Self-Validation: The final spectrum should be free of significant water and CO₂ bands, and the baseline should be flat. The presence of the key functional group bands (O-H, C-O, aromatic C=C) as predicted in Table 3 validates the measurement.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound without thermal degradation (e.g., start at 100°C, ramp to 300°C).

-

Self-Validation: The compound should elute as a single, sharp chromatographic peak, indicating its purity and thermal stability under the chosen conditions.

-

-

MS Method:

-

Set the ionization energy to the standard 70 eV.

-

Acquire mass spectra across a suitable range (e.g., m/z 40-500).

-

Self-Validation: The mass spectrum corresponding to the GC peak should show a molecular ion consistent with the compound's exact mass (344.1412 g/mol for high-resolution MS) and fragmentation patterns that are logical for the predicted structure.[1]

-

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic analysis of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique molecular fingerprint. The key identifying features include the symmetrical pattern in the NMR spectra (a 1H pentet and doublet in the aliphatic region; 12 signals in the ¹³C spectrum), a broad hydroxyl stretch in the IR spectrum alongside strong aryl-ether C-O bands, and a mass spectrum showing a molecular ion at m/z 344 with characteristic fragmentation at m/z 143. These data, coupled with the robust analytical protocols provided, offer a solid foundation for the confident identification and characterization of this compound in a research or quality control setting.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 603039, 1,3-Bis(1-naphthalenyloxy)-2-propanol. Retrieved January 12, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1,3-BIS(1-NAPHTHALENYLOXY)-2-PROPANOL. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). 1,3-bis(1-naphthalenyloxy)-2-propanol (C23H20O3). Retrieved January 12, 2026, from [Link]

Sources

A Guide to the Crystal Structure Analysis of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, a molecule of interest in pharmaceutical sciences, often as a propranolol-related impurity.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental design, data interpretation, and the elucidation of key structural features that govern its solid-state properties.

Introduction: The Significance of Solid-State Characterization

Experimental Design: From Synthesis to High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals.

Synthesis and Purification

A plausible synthetic route to 2-Propanol, 1,3-bis(1-naphthalenyloxy)- involves the reaction of 1-naphthol with a suitable three-carbon dielectrophile, such as epichlorohydrin, followed by hydrolysis. The crude product must be purified to a high degree, typically using column chromatography or recrystallization, to remove any starting materials or by-products that could inhibit crystallization or co-crystallize.

Crystallization Strategies

The growth of single crystals is often the most challenging step. The bulky and somewhat flexible nature of the target molecule necessitates a systematic screening of crystallization conditions.

Step-by-Step Protocol for Crystallization Screening:

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, toluene, acetone, ethanol, methanol).[6] A good starting point is a solvent in which the compound is sparingly soluble.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Hanging Drop: Place a small drop of the concentrated solution on a siliconized glass slide. Invert the slide over a well containing a precipitant (a solvent in which the compound is less soluble).

-

Sitting Drop: Place the drop of the solution on a pedestal within a sealed chamber containing the precipitant.

-

The slow diffusion of the precipitant vapor into the solution drop gradually reduces the solubility, promoting crystal growth.

-

-

Temperature Gradient:

-

Create a saturated solution at an elevated temperature.

-

Slowly cool the solution to induce crystallization. The rate of cooling is a critical parameter to control.

-

The rationale behind these techniques is to approach supersaturation slowly and controllably, which encourages the formation of a single, well-ordered crystal lattice rather than an amorphous precipitate or polycrystalline material.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the definitive technique for determining the precise arrangement of atoms within a crystal.

The SC-XRD Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol for SC-XRD Analysis:

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.

-

Structure Solution: The collected diffraction intensities are used to determine the unit cell parameters and the space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated diffraction intensities.

-

Validation: The final structure is validated using metrics such as the R-factor and by checking for any unusual geometric parameters. The results are typically reported in a Crystallographic Information File (CIF).

Anticipated Structural Features and Intermolecular Interactions

Based on the molecular structure of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, we can predict the key interactions that will define its crystal packing. The interplay of hydrogen bonding and π-π stacking is expected to be the dominant feature.[7][8]

Hydrogen Bonding

The secondary alcohol group (-OH) on the propanol backbone is a potent hydrogen bond donor and acceptor. It is highly probable that this group will participate in intermolecular hydrogen bonding, potentially forming chains or dimeric motifs within the crystal lattice.

π-π Stacking

The two large, electron-rich naphthalene rings are prime candidates for π-π stacking interactions. These interactions, where the aromatic rings pack in a face-to-face or offset manner, are a significant cohesive force in the crystals of many aromatic compounds.[9][10] The relative orientation of these rings will be a key determinant of the overall packing efficiency.

van der Waals Forces

In addition to the specific interactions above, weaker C-H···π and other van der Waals forces will contribute to the overall stability of the crystal lattice.[11]

Caption: Potential intermolecular interactions in the crystal lattice.

Hypothetical Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful SC-XRD experiment. The values are hypothetical but representative for a molecule of this nature.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₂₃H₂₀O₃ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 344.4 g/mol | Molar mass of the compound.[4] |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 10.5, 15.2, 12.8 | Dimensions of the unit cell. |

| α, β, γ (°) | 90, 105.5, 90 | Angles of the unit cell. |

| Volume (ų) | 1970 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor (R₁) | < 0.05 | A measure of the agreement between the model and the experimental data. |

| Goodness-of-fit (GooF) | ~1.0 | Indicates the quality of the refinement. |

Conclusion

The crystal structure analysis of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- provides indispensable knowledge for controlling its solid-state properties. This guide has outlined a comprehensive and scientifically rigorous approach to this analysis, from the critical initial step of growing high-quality single crystals to the detailed interpretation of the final three-dimensional structure. The elucidation of the intricate network of hydrogen bonds and π-π stacking interactions will enable a deeper understanding of its behavior and facilitate the rational design of crystalline materials with desired characteristics for applications in drug development and materials science.

References

-

1,3-BIS(1-NAPHTHALENYLOXY)-2-PROPANOL . gsrs. [Link]

-

1,3-bis(1-naphthalenyloxy)-2-propanol (C23H20O3) . PubChemLite. [Link]

-

1,3-Bis(1-naphthalenyloxy)-2-propanol | C23H20O3 | CID 603039 . PubChem. [Link]

-

CrystEngComm - University of Kentucky X-Ray Crystallography Facility . University of Kentucky. [Link]

-

2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)- . NIST WebBook. [Link]

-

Intermolecular interactions in molecular crystals: what's in a name? . Faraday Discussions (RSC Publishing). [Link]

-

2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)- . NIST WebBook. [Link]

-

Synthesis and Crystal Structure of 1,3-Bis(5-nitrosalicylideneamino)-2-propanol . ResearchGate. [Link]

-

1,3-BIS(1-NAPHTHALENYLOXY)-2-PROPANOL . gsrs. [Link]

-

(+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride | C16H22ClNO2 | CID 25137848 . PubChem. [Link]

- Synthesis of naphthalene derivatives.

-

1,3-Bis(propan-2-yl)naphthalene . PubMed. [Link]

-

A comprehensive study on the intermolecular interactions and energy frameworks exist in crystal structures of Form-I, F… . OUCI. [Link]

-

Visualising intermolecular interactions in crystals: naphthalene vs. terephthalic acid . Chemical Communications (RSC Publishing). [Link]

-

Secondary Interactions in Crystals of all Ten Isomers of Di(bromomethyl)naphthalene . ResearchGate. [Link]

Sources

- 1. 1,3-Bis(1-naphthalenyloxy)-2-propanol | LGC Standards [lgcstandards.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. PubChemLite - 1,3-bis(1-naphthalenyloxy)-2-propanol (C23H20O3) [pubchemlite.lcsb.uni.lu]

- 4. 1,3-Bis(1-naphthalenyloxy)-2-propanol | C23H20O3 | CID 603039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1,3-Bis(1-naphthalenyloxy)-2-propanol | 17216-10-3 | SAA21610 [biosynth.com]

- 7. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 8. Visualising intermolecular interactions in crystals: naphthalene vs. terephthalic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. 1,3-Bis(propan-2-yl)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive study on the intermolecular interactions and energy frameworks exist in crystal structures of Form-I, F… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Photophysical and Fluorescent Properties of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

Audience: Researchers, scientists, and drug development professionals.

Foreword: Unveiling a Novel Fluorophore

The field of fluorescence spectroscopy is perpetually driven by the quest for novel molecules with unique photophysical properties. Naphthalene derivatives have long been recognized for their robust fluorescence, high quantum yields, and excellent photostability, making them valuable scaffolds in the design of fluorescent probes and sensors.[1] This guide delves into the specific characteristics of a promising, yet less-explored, member of this family: 2-Propanol, 1,3-bis(1-naphthalenyloxy)- .

This document serves as a comprehensive technical resource, providing both foundational knowledge and practical, field-proven methodologies for the characterization and application of this fluorophore. We will explore its synthesis, dissect its core photophysical behaviors—including absorption, emission, and environmental sensitivity (solvatochromism)—and present detailed protocols for its experimental investigation. The insights contained herein are designed to empower researchers to harness the full potential of this molecule in their scientific endeavors, from fundamental studies to applications in drug development and cellular imaging.[2]

Molecular Structure and Synthesis

The unique photophysical properties of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- stem from its distinct molecular architecture. The molecule features two naphthalene moieties linked by a flexible propanol bridge. This structure provides a large π-conjugated system, which is fundamental to its strong fluorescence.[1]

Caption: Molecular structure of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-.

Proposed Synthesis Pathway

A reliable synthesis of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- can be achieved via a nucleophilic substitution reaction between 1-naphthol and epichlorohydrin, followed by a ring-opening reaction. This method is analogous to the synthesis of similar ether-linked compounds.[3]

Caption: Proposed synthetic workflow for 2-Propanol, 1,3-bis(1-naphthalenyloxy)-.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-naphthol (2 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like sodium hydroxide (2 equivalents) and stir until fully dissolved.

-

Addition of Epichlorohydrin: Slowly add epichlorohydrin (1 equivalent) to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Photophysical Properties

The interaction of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- with light is characterized by its absorption and fluorescence spectra. These properties are intrinsically linked to its electronic structure and are sensitive to the surrounding environment.

Absorption and Emission Spectra

The UV-visible absorption spectrum is dictated by the electronic transitions from the ground state (S₀) to excited singlet states (S₁, S₂, etc.). The fluorescence emission spectrum, conversely, represents the radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀).

Caption: Jablonski diagram illustrating the key photophysical processes.

Solvatochromism: A Probe of the Microenvironment

A key feature of many naphthalene derivatives is their solvatochromism—the change in their absorption or emission spectra with the polarity of the solvent.[4][5] This phenomenon arises from a change in the dipole moment of the fluorophore upon electronic excitation. Polar solvents will stabilize the more polar state, leading to a shift in the emission wavelength. This property makes 2-Propanol, 1,3-bis(1-naphthalenyloxy)- a potential sensor for probing the polarity of its local environment, such as within protein binding sites or cellular membranes.[6]

Table 1: Hypothetical Photophysical Data in Various Solvents

| Solvent | Polarity Index | Absorbance Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Lifetime (τ_f, ns) |

| Cyclohexane | 0.2 | 290 | 335 | 45 | 0.55 | 5.2 |

| Toluene | 2.4 | 292 | 340 | 48 | 0.52 | 4.9 |

| Dichloromethane | 3.1 | 293 | 348 | 55 | 0.45 | 4.1 |

| 2-Propanol | 4.3 | 295 | 355 | 60 | 0.38 | 3.5 |

| Acetonitrile | 5.8 | 296 | 365 | 69 | 0.25 | 2.8 |

| Water | 10.2 | 298 | 380 | 82 | 0.10 | 1.5 |

Note: The data presented in this table is illustrative and based on the expected behavior of naphthalene derivatives.

Experimental Characterization

Accurate determination of the photophysical properties requires standardized experimental protocols.

Workflow for Photophysical Analysis

Caption: Standard workflow for comprehensive photophysical characterization.

Protocol: Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. Measure their absorbance at the excitation wavelength and adjust concentrations to have an absorbance below 0.1 to minimize inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard solutions, using the same excitation wavelength and instrument settings.

-

Data Integration: Integrate the area under the emission curves for both the sample and the standard.

-

Calculation: Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Protocol: Fluorescence Lifetime Measurement

Fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.[7]

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) and a sensitive single-photon detector.

-

Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent.

-

Data Acquisition: Excite the sample with the pulsed source and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process millions of times to build a histogram of photon arrival times.

-

Analysis: Fit the decay curve with an exponential function to determine the fluorescence lifetime.

Potential Applications

The robust photophysical properties of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- suggest its utility in several advanced applications:

-

Fluorescent Probes for Bioimaging: Its sensitivity to solvent polarity could be exploited to visualize changes in the cellular microenvironment, such as in membranes or organelles.[2]

-

Sensors for Ions and Small Molecules: The naphthalene moiety can be functionalized to create selective sensors for various analytes, where binding events would trigger a change in fluorescence.[8][9]

-

Materials Science: Incorporation into polymers or other materials could lead to the development of novel fluorescent materials with applications in organic light-emitting diodes (OLEDs) or as environmental sensors.[1]

Conclusion

2-Propanol, 1,3-bis(1-naphthalenyloxy)- represents a promising fluorophore with a rich set of photophysical properties characteristic of the naphthalene family. Its predicted strong fluorescence, coupled with a sensitivity to the local environment, makes it a compelling candidate for further research and development. The synthetic and analytical protocols detailed in this guide provide a solid framework for the exploration and application of this molecule in diverse scientific and technological fields.

References

- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). PubMed.

- Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. (2018). MDPI.

- Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. (2018). Semantic Scholar.

- Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide. (2023). PubMed.

- Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide | Request PDF. (2023).

- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. (2023). MDPI.

- Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. (2025). NIH.

- Solvatochromic Photochemistry. Kelly Research Lab - UMBC.

- 1,3-Bis(1-naphthalenyloxy)-2-propanol | 17216-10-3 | SAA21610. Biosynth.

- 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis. ChemicalBook.

- 1,3-Bis(1-naphthalenyloxy)-2-propanol | C23H20O3 | CID 603039. PubChem.

- Fluorescence Lifetime Measurements and Biological Imaging. (2012). PubMed Central (PMC).

- Polarity-based fluorescence probes: properties and applic

- Fluorescence and Fluorescence Applications. (2005).

- Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applic

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]

- 6. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-. As an important chemical intermediate and a known impurity in the synthesis of Propranolol, understanding its behavior at elevated temperatures is critical for ensuring drug product purity, stability, and safety.[1] This document outlines the theoretical underpinnings of its thermal decomposition, provides detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a proposed degradation pathway. The insights and methodologies detailed herein are intended to equip researchers and drug development professionals with the necessary knowledge to rigorously assess the thermal properties of this and structurally related compounds.

Introduction and Physicochemical Properties

2-Propanol, 1,3-bis(1-naphthalenyloxy)- is a chemical entity characterized by a central propanol backbone with two bulky naphthalenyloxy groups attached at the 1 and 3 positions.[1] Its molecular structure, featuring both ether and alcohol functionalities, dictates its chemical reactivity and physical properties. A summary of its key physicochemical properties is presented in Table 1. The thermal stability of this molecule is a crucial parameter, particularly in the context of pharmaceutical manufacturing and formulation, where processes such as drying, milling, and melt extrusion can subject the active pharmaceutical ingredient (API) and its impurities to thermal stress.

Table 1: Physicochemical Properties of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₀O₃ | [1][2] |

| Molecular Weight | 344.4 g/mol | [1] |

| IUPAC Name | 1,3-bis(1-naphthalenyloxy)propan-2-ol | [1] |

| CAS Number | 17216-10-3 | [1] |

Theoretical Framework for Thermal Degradation

While specific experimental data on the thermal degradation of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is not extensively documented in public literature, a plausible degradation profile can be postulated based on the known chemistry of its functional groups and analogous structures. The molecule's thermal lability will likely be dictated by the C-O bonds of the ether linkages and the C-C and C-O bonds of the propanol backbone.

At elevated temperatures, homolytic cleavage of these bonds is anticipated, leading to the formation of radical intermediates. The bulky naphthyl groups can influence the degradation pathway through steric hindrance and by stabilizing radical intermediates via resonance. The presence of a secondary alcohol provides a site for oxidation and dehydration reactions.

The degradation is expected to proceed through a complex series of parallel and sequential reactions, including:

-

Ether Bond Cleavage: Scission of the C-O bonds linking the propanol backbone to the naphthyl groups, potentially forming naphthoxy and propanol-derived radicals.

-

Dehydration: Elimination of a water molecule from the propanol moiety, leading to the formation of an unsaturated intermediate.

-

Oxidation: If the decomposition occurs in an oxidative atmosphere (i.e., in the presence of air), the secondary alcohol can be oxidized to a ketone. Further oxidation can lead to the cleavage of C-C bonds.

-

Fragmentation of the Propanol Backbone: Cleavage of the C-C bonds within the propanol unit.

The ultimate decomposition products in an inert atmosphere are likely to be a mixture of smaller volatile molecules and a more thermally stable char residue. In an oxidative environment, the final products would be carbon monoxide (CO) and carbon dioxide (CO₂).[3]

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This technique is invaluable for determining the onset of decomposition, the temperature ranges of discrete degradation steps, and the composition of the material.[4]

Experimental Workflow: TGA

Caption: DSC Experimental Workflow.

Step-by-Step Protocol:

-

Sample Preparation: Weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Equilibration: Equilibrate the cell at 30 °C.

-

Thermal Ramp: Heat the sample at a constant rate of 10 °C/min up to a temperature that encompasses the expected thermal events (e.g., 400 °C). The final temperature should be chosen to observe decomposition without causing excessive damage to the instrument.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks, which are often indicative of decomposition. The onset temperature of the exothermic event provides information on the start of the degradation process, and the area under the peak can be integrated to determine the enthalpy of decomposition (ΔH_d).

Anticipated Thermal Profile and Data Interpretation

Based on the proposed experimental protocols, a hypothetical thermal profile for 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is summarized in Table 2.

Table 2: Hypothetical Thermal Analysis Data

| Parameter | Technique | Anticipated Value | Interpretation |

| Melting Point (T_m) | DSC | 120 - 140 °C | Endothermic event corresponding to the solid-to-liquid phase transition. |

| Onset of Decomposition (T_onset) | TGA | 200 - 250 °C | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |

| Decomposition Peak (T_peak) | DSC | 250 - 300 °C | Exothermic event indicating the temperature of maximum decomposition rate. |

| Mass Loss at 400 °C | TGA | 40 - 60% | Represents the fraction of the molecule that has volatilized or decomposed into gaseous products by this temperature. |

| Enthalpy of Decomposition (ΔH_d) | DSC | -100 to -300 J/g | The heat released during the decomposition process. A negative value indicates an exothermic event. |

Proposed Degradation Pathway

A plausible, simplified thermal degradation pathway for 2-Propanol, 1,3-bis(1-naphthalenyloxy)- in an inert atmosphere is depicted below. The initial step is proposed to be the homolytic cleavage of the ether bonds, which are generally the most thermally labile in such structures.

Caption: Proposed Thermal Degradation Pathway.

This initial fragmentation would likely be followed by a cascade of radical-mediated reactions, including hydrogen abstraction, elimination, and recombination, leading to the formation of more stable, lower molecular weight volatile products and a non-volatile char residue. The exact composition of the degradation products would require further analytical characterization using techniques such as TGA coupled with mass spectrometry (TGA-MS) or gas chromatography-mass spectrometry (GC-MS) of the collected volatiles.

Conclusion

A thorough understanding of the thermal stability and degradation profile of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is essential for its safe handling and for controlling its presence as an impurity in pharmaceutical products. This guide has provided a theoretical framework for its decomposition, detailed experimental protocols for its characterization using TGA and DSC, and a proposed degradation pathway. The methodologies and insights presented herein serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, enabling a robust assessment of the thermal properties of this and other complex organic molecules.

References

- Dutscher. (2023, April 12). 2-Propanol.

- OECD SIDS. (n.d.). 2-PROPANOL CAS N°: 67-63-0.

- Schäfer, F., Schuster, J., Würz, B., & Rohwerder, T. (2012). Degradation of 2-propanol and accumulation of metabolites in resting-cell experiments of A. tertiaricarbonis wild-type strain L108 (A) and mdpJ.

- Biosynth. (n.d.). 1,3-Bis(1-naphthalenyloxy)-2-propanol | 17216-10-3 | SAA21610.

- Heriot-Watt Research Portal. (n.d.).

- Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening. (2021). Nat.

- PubChem. (n.d.). 1,3-Bis(1-naphthalenyloxy)-2-propanol.

- ITW Reagents. (n.d.). 2-Propanol for HPLC.

- GSRS. (n.d.). 1,3-BIS(1-NAPHTHALENYLOXY)-2-PROPANOL.

- LGC Standards. (n.d.). 1,3-Bis(1-naphthalenyloxy)-2-propanol.

- PubMed. (n.d.).

- NIST WebBook. (n.d.). 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)-.

- TA Instruments. (n.d.). decomposition kinetics using TGA, TA-075.

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).

- ELTRA. (n.d.). Thermogravimetric Analyzer: TGA Thermostep.

- Durowoju, I. B., Bhandal, K. S., Hu, J., Carpick, B., & Kirkitadze, M. (2021). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC - PubMed Central.

- NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- ResearchGate. (2025, August 5). Synthesis, structural characterization and thermal studies of a novel reagent 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol.

- NIST WebBook. (n.d.). 2-Propanol, 2-methyl-.

- PubMed. (2015).

- Benchchem. (2025). A Technical Guide to the Thermal Stability and Decomposition of 3-Phenoxy-1-propanol.

- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC)

- Benchchem. (2025). In-Depth Technical Guide: Thermogravimetric Analysis (TGA) of 2,2'-Oxydipropanol.

- Gan, Y. (2022, August 6). Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. Scientific Reports.

Sources

- 1. 1,3-Bis(1-naphthalenyloxy)-2-propanol | C23H20O3 | CID 603039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pdf.dutscher.com [pdf.dutscher.com]

- 4. tainstruments.com [tainstruments.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]

solubility of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- in various organic solvents

An In-Depth Technical Guide to the Solubility of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- (CAS RN: 17216-10-3). The document begins with an examination of the molecule's physicochemical properties and the foundational principles of solubility that govern its behavior in various media. While quantitative data for this specific compound is limited, this guide synthesizes available information with predictive analysis based on its molecular structure. Furthermore, it furnishes a detailed, field-proven experimental protocol for researchers to accurately determine its solubility via the gold-standard shake-flask method. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's solubility profile for formulation, process development, and analytical applications.

Introduction: Understanding the Molecule

2-Propanol, 1,3-bis(1-naphthalenyloxy)- is a complex organic molecule characterized by a central propanol backbone flanked by two bulky, aromatic naphthalenyloxy groups linked via ether bonds. Its structure dictates its chemical behavior, making it a subject of interest in various synthetic applications. An understanding of its solubility is paramount for its effective use, whether in designing reaction conditions, developing purification strategies, or formulating it into a final product. The significant non-polar surface area contributed by the two naphthalene rings is the dominant feature influencing its solubility, suggesting a strong preference for non-polar or moderately polar organic solvents over aqueous or highly polar media.

Foundational Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which underscores the importance of intermolecular forces.[1] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[2]

-

Polarity and Dielectric Constant: The polarity of both the solute and the solvent is the most critical factor.[3] Solvents with a high dielectric constant (>15) are considered polar and are effective at dissolving polar solutes and ionic compounds.[4] Conversely, non-polar solvents with low dielectric constants are required to dissolve non-polar solutes.[1]

-

Intermolecular Forces: The key interactions include:

-

Van der Waals Forces (Dispersion Forces): These are the primary forces at play for non-polar molecules. The large, electron-rich naphthalene rings in 2-Propanol, 1,3-bis(1-naphthalenyloxy)- allow for significant dispersion forces, favoring interactions with non-polar solvents like toluene or hexane.[1]

-

Dipole-Dipole Interactions: The ether linkages and the central hydroxyl group introduce polarity into the molecule, allowing for dipole-dipole interactions with polar aprotic solvents like acetone or ethyl acetate.

-

Hydrogen Bonding: The secondary alcohol (-OH) group is a hydrogen bond donor and acceptor. This allows for some interaction with polar protic solvents like ethanol or methanol. However, the steric hindrance and overwhelming non-polar nature of the two large naphthyl groups significantly suppress the influence of this single hydroxyl group on overall solubility, especially in highly polar solvents like water.[2]

-

Physicochemical Profile and Predictive Analysis

The molecular structure provides clear indicators of the expected solubility behavior. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 17216-10-3 | [5] |

| Molecular Formula | C₂₃H₂₀O₃ | [6] |

| Molecular Weight | 344.4 g/mol | [6] |

| Computed XLogP3 | 6.2 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 |[6] |

The extremely high calculated LogP value of 6.2 strongly indicates that the compound is highly lipophilic (oil-loving) and hydrophobic (water-fearing).[6] This predicts poor solubility in water but favorable solubility in non-polar organic solvents.

Caption: Logical flow for predicting solubility based on molecular features.

Reported and Expected Solubility Data

Direct, quantitative solubility data for this compound is not extensively published. However, one source indicates its solubility in organic solvents ranges from 0.03 to 10 g/L and specifically mentions solubility in acetone, methanol, ethanol, and toluene. This broad range suggests that solubility is highly dependent on the specific solvent chosen. Based on the principles discussed, a more detailed qualitative and semi-quantitative expectation is provided below.

Table 2: Summary of Reported and Predicted Solubility

| Solvent Class | Example Solvents | Reported Solubility | Predicted Solubility Level | Primary Solute-Solvent Interaction |

|---|---|---|---|---|

| Non-Polar Aromatic | Toluene, Benzene | Soluble | High (>10 g/L) | Strong π-π stacking and van der Waals forces |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Not specified | Moderate | Van der Waals forces |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble in Acetone | Good to Moderate (1-10 g/L) | Dipole-dipole and dispersion forces |

| Polar Protic | Ethanol, Methanol, 2-Propanol | Soluble in Ethanol, Methanol | Low to Moderate (<1 g/L) | Hydrogen bonding from the -OH group is outweighed by the large non-polar structure |

| Highly Polar | Water, Acetonitrile | Not specified | Very Low / Insoluble | Hydrophobic effect dominates; unfavorable energetics |

Gold-Standard Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain reliable and reproducible quantitative data, the shake-flask method is the universally recommended approach for determining thermodynamic (equilibrium) solubility.[7][8] This protocol is designed to be a self-validating system for determining the solubility of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-.

Objective: To determine the saturation concentration of the solute in a given solvent at a controlled temperature (e.g., 25°C).

Materials:

-

2-Propanol, 1,3-bis(1-naphthalenyloxy)- (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control[7]

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV)

Experimental Workflow Diagram:

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. teachy.ai [teachy.ai]

- 4. researchgate.net [researchgate.net]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 1,3-Bis(1-naphthalenyloxy)-2-propanol | C23H20O3 | CID 603039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Characterization of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

This guide provides a comprehensive framework for the quantum chemical analysis of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, a molecule of interest in materials science and drug development due to its unique structural features combining bulky naphthyl groups with a flexible propanol linker. The presence of multiple rotatable bonds and the potential for intramolecular interactions necessitate a detailed computational investigation to understand its conformational landscape, electronic properties, and reactivity.

This document serves as a technical blueprint for researchers, scientists, and drug development professionals, offering a robust, step-by-step methodology grounded in Density Functional Theory (DFT). The protocols outlined herein are designed to be self-validating and are supported by established principles in computational chemistry.

Theoretical Foundation: Selecting the Right Tools for the Task

The computational investigation of a molecule like 2-Propanol, 1,3-bis(1-naphthalenyloxy)- (Molecular Formula: C23H20O3) requires a careful selection of theoretical methods to balance accuracy and computational cost.[1][2][3] Given the size of the system, Density Functional Theory (DFT) presents an optimal choice, offering a favorable balance for studying the electronic structure of medium to large-sized molecules.

1.1. The Power of Density Functional Theory (DFT)

DFT has become a cornerstone of modern computational chemistry due to its ability to provide accurate results for a wide range of molecular systems. Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a simpler, three-dimensional quantity. For the study of aromatic ethers, DFT has been shown to be a reliable method for determining chemical reactivity, stability, and selective sites of interaction.[4][5]

1.2. Choosing the Functional and Basis Set: A Justified Approach

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: For molecules containing aromatic systems and heteroatoms, hybrid functionals often provide a good description of electronic effects. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that incorporates a portion of the exact Hartree-Fock exchange, offering a good compromise between accuracy and computational efficiency for organic molecules.[4][5]

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A basis set of sufficient size and flexibility is crucial for accurately describing the electronic distribution, especially for a molecule with large aromatic rings. The 6-311G(d,p) basis set is a suitable choice for this system.[4][5] It is a triple-zeta basis set, meaning it uses three sets of functions to describe each valence atomic orbital, providing a more accurate representation of the electron density. The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) allows for a more flexible description of bonding and is essential for accurately modeling systems with significant polarization, such as the ether linkages and the hydroxyl group in our target molecule.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the quantum chemical characterization of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-.

Caption: Computational workflow for the quantum chemical analysis of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-.

2.1. Step 1: Initial Structure Generation

The first step is to generate an initial three-dimensional structure of the molecule. This can be done using any molecular building software. It is important to start with a reasonable initial geometry to ensure the subsequent optimization converges to a meaningful minimum.

2.2. Step 2: Geometry Optimization

The initial structure is then subjected to geometry optimization using the chosen DFT method (B3LYP/6-311G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. The optimization should be performed until the forces on the atoms and the energy change between successive steps are below a predefined threshold, indicating that a stationary point has been reached.

2.3. Step 3: Frequency Calculation

To verify that the optimized geometry corresponds to a true energy minimum, a frequency calculation must be performed. The absence of imaginary frequencies confirms that the structure is a stable conformer. The results of the frequency calculation also provide valuable information about the vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectra.

2.4. Step 4: Calculation of Electronic Properties

Once the optimized geometry is confirmed, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic nature.

-